



JNJ-10397049: An Experimental Protocol for In Vivo Sleep Studies

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Compound of Interest		
Compound Name:	JNJ-10397049	
Cat. No.:	B1672992	Get Quote

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Application Notes

JNJ-10397049 is a potent and selective antagonist of the orexin-2 receptor (OX2R), with a pKi of 8.3 and over 600-fold selectivity against the orexin-1 receptor (OX1R).[1] Orexin neuropeptides, produced in the lateral hypothalamus, are central to maintaining wakefulness.
[2] By blocking the OX2R, JNJ-10397049 effectively promotes sleep, making it a valuable tool for investigating the role of the orexin system in sleep-wake regulation and for the preclinical assessment of potential insomnia therapeutics. In vivo studies in rats have demonstrated that JNJ-10397049 decreases the latency to persistent sleep and increases the duration of both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep.[2][3]

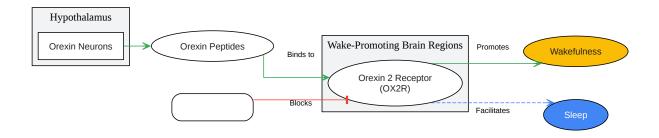
This document provides a detailed protocol for conducting in vivo sleep studies in a rat model to evaluate the effects of **JNJ-10397049**. The protocol covers surgical implantation of electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording, drug administration, data acquisition, and analysis of sleep architecture.

Signaling Pathway of Orexin and JNJ-10397049

The orexin system plays a crucial role in promoting and maintaining wakefulness. Orexin-A and Orexin-B peptides, produced by hypothalamic neurons, bind to OX1 and OX2 receptors in various brain regions associated with arousal. **JNJ-10397049** selectively antagonizes the



OX2R, thereby inhibiting the wake-promoting signals and facilitating the transition to and maintenance of sleep.



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Caption: Orexin signaling pathway and the mechanism of action of JNJ-10397049.

Quantitative Data Summary

The following tables summarize the key in vitro binding affinities and in vivo effects of **JNJ-10397049** on sleep parameters in male Sprague-Dawley rats.

Table 1: In Vitro Receptor Binding Affinity of JNJ-10397049

Receptor	pKi	Selectivity (fold)
Orexin-2 (OX2R)	8.2 - 8.3	>600
Orexin-1 (OX1R)	5.7	-

Data sourced from multiple studies.[4][5]

Table 2: In Vivo Effects of JNJ-10397049 on Sleep Architecture in Rats



Treatment (Subcutaneou s)	Latency to Persistent Sleep	NREM Sleep Duration	REM Sleep Duration	OX2R Occupancy (at 30 mg/kg)
Vehicle	Baseline	Baseline	Baseline	-
JNJ-10397049 (10 mg/kg)	Decreased	Increased	Increased	Not Reported
JNJ-10397049 (30 mg/kg)	Significantly Decreased	Significantly Increased	Significantly Increased	~80% (maintained for 6h)

Effects are relative to vehicle control. Data compiled from published in vivo studies.[3][5]

Experimental Protocols Animal Model and Housing

- Species: Male Sprague-Dawley rats.
- Housing: Animals should be individually housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/12-hour dark cycle (lights on at 6:00 AM). Food and water should be available ad libitum.

Surgical Implantation of EEG/EMG Electrodes

Aseptic surgical techniques must be followed.

- Anesthesia: Administer appropriate anesthesia as per institutional guidelines.
- Electrode Placement:
 - Implant two stainless steel screw electrodes into the skull for cortical EEG recording (e.g., one frontal and one parietal).
 - Implant two insulated fine-wire electrodes into the nuchal muscles for EMG recording.

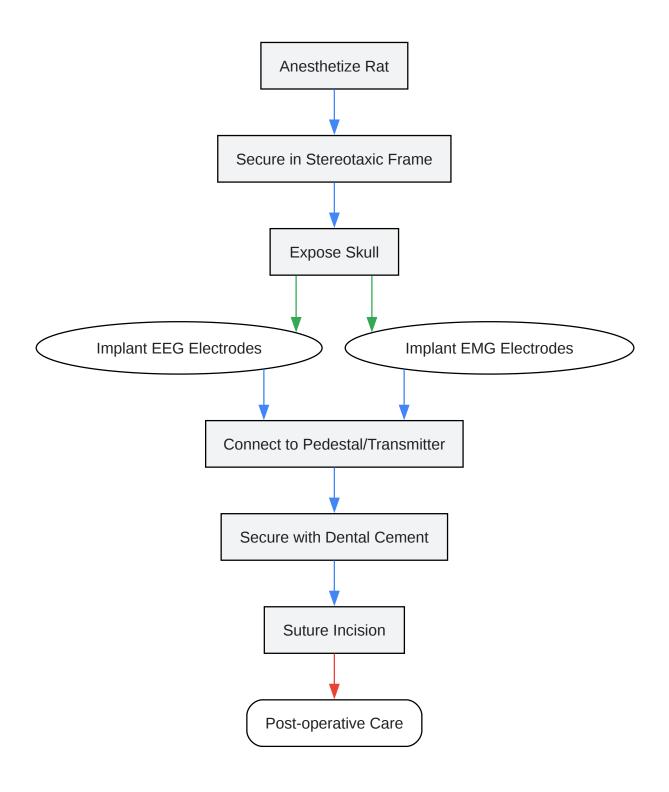






- Telemetric Device (Optional but Recommended): For ambulatory recordings, a sterile telemetric device can be implanted in the intraperitoneal cavity and connected to the EEG/EMG electrodes.
- Post-operative Care: Provide appropriate post-operative analgesia and allow for a recovery period of at least one week.





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Caption: Workflow for EEG/EMG electrode implantation surgery.

Drug Preparation and Administration



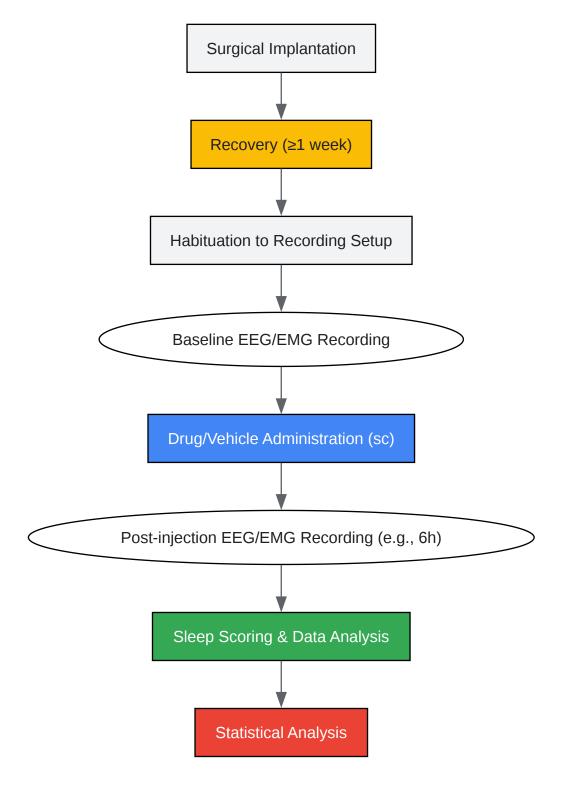
- Formulation: JNJ-10397049 for subcutaneous administration can be formulated in a vehicle consisting of 5% pharmasolve, 20% solutol, and 75% hydroxypropyl-β-cyclodextrin (20% w/v).
- Dosage: Prepare solutions to administer doses of 10 mg/kg and 30 mg/kg in a volume of 1 ml/kg.
- Administration: Administer JNJ-10397049 or vehicle via subcutaneous (sc) injection. The
 timing of administration should be consistent, for example, at the onset of the dark phase to
 assess effects on the active period.

Sleep Recording and Data Analysis

- Habituation: Allow animals to habituate to the recording chambers and tether (if not using telemetry) for several days before the experiment.
- · Recording:
 - Record EEG and EMG signals continuously for a defined period (e.g., 6 hours) postinjection.
 - Amplify and filter the signals appropriately (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz).
- Data Analysis:
 - Score the recordings in 10-second epochs into three stages: wakefulness, NREM sleep, and REM sleep based on standard criteria (high EMG and low-voltage, high-frequency EEG for wake; low EMG and high-voltage, low-frequency EEG for NREM; minimal EMG with prominent theta activity in EEG for REM).
 - Calculate the following parameters:
 - Latency to persistent NREM sleep.
 - Total time spent in wakefulness, NREM sleep, and REM sleep.
 - Number and duration of sleep/wake episodes.



Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests)
 to compare the effects of different doses of JNJ-10397049 with the vehicle control.



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Caption: Overall experimental workflow for in vivo sleep studies with JNJ-10397049.



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